

CAF-382: A Technical Guide to its Pan-CDK Inhibitor Activity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pan-CDK inhibitor **CAF-382** (also known as SGC-CAF382-1). It is designed to furnish researchers, scientists, and drug development professionals with the core data and methodologies necessary to evaluate and utilize this compound in preclinical research. This document details its inhibitory activity, selectivity, and mechanism of action, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Inhibitory Activity and Selectivity

CAF-382 is a potent, cell-active chemical probe that functions as an inhibitor of cyclin-dependent kinase-like 5 (CDKL5) and several other cyclin-dependent kinases (CDKs).[1][2] It is an analog of SNS-032 and is characterized by its high affinity for CDKL5 while maintaining a favorable selectivity profile across the broader kinome.[1][3] A key feature of **CAF-382** is its lack of significant inhibitory activity against GSK3 α / β at concentrations where it potently inhibits its primary targets, making it a valuable tool for dissecting CDKL5-specific cellular functions.[1][2]

Biochemical and Cellular Inhibitory Potency

The inhibitory activity of **CAF-382** has been quantified through both biochemical and cellular assays. The IC50 values, representing the concentration of the inhibitor required to reduce



enzyme or cellular activity by 50%, are summarized below.

Target Kinase	Biochemical IC50 (nM)	Cellular IC50 (nM) (NanoBRET)	Assay Type
CDKL5	6.7	10	Binding (Luceome) / NanoBRET
CDK9	20	280	Enzymatic (Eurofins) / NanoBRET
CDK16	62	390	Enzymatic (Eurofins) / NanoBRET
CDK17	89	240	Enzymatic (Eurofins) / NanoBRET
CDK18	100	260	Enzymatic (Eurofins) / NanoBRET
GSK3α	470	>10,000	Enzymatic (Eurofins) / NanoBRET
GSK3β	2200	>10,000	Enzymatic (Eurofins) / NanoBRET

Table 1: Summary of **CAF-382** IC50 values against key target kinases. Data sourced from SGC-CAF382-1 A chemical probe for CDKL5.[1][4]

Kinome-wide Selectivity Profile

To assess its specificity, **CAF-382** was profiled against a large panel of kinases. The DiscoverX scanMAX assay evaluated the binding of **CAF-382** to 403 wild-type kinases at a concentration of 1 μ M. The "Percent of Control" (PoC) value indicates the amount of kinase that remains bound to the immobilized ligand in the presence of the test compound; a lower PoC value signifies stronger binding of the compound to the kinase.



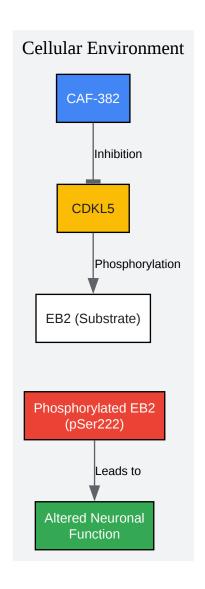
Kinase Target	Percent of Control (PoC) at 1 μM
CDKL5	0.7
CDK17	1.3
CDK16	5.5
CDK9	8.3
CDK18	17
GSK3β	51

Table 2: Kinome-wide selectivity of **CAF-382**. The table displays the kinases with the lowest PoC values, indicating the strongest off-target interactions. Data sourced from SGC-CAF382-1 A chemical probe for CDKL5.[1][4]

Mechanism of Action and Cellular Effects

CAF-382 exerts its biological effects by directly binding to the ATP pocket of target kinases, thereby inhibiting their catalytic activity. In a cellular context, this leads to a reduction in the phosphorylation of downstream substrates. A key substrate of CDKL5 is the microtubule-associated protein End-binding protein 2 (EB2). Treatment of primary neurons with **CAF-382** results in a dose-dependent decrease in the phosphorylation of EB2 at serine 222 (pSer222 EB2).[3][4] This effect is observed at nanomolar concentrations, consistent with the cellular IC50 for CDKL5.[1][5]





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Caption: Mechanism of action of CAF-382 in inhibiting CDKL5.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **CAF-382**.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a general procedure for determining the biochemical IC50 values of **CAF-382** against purified kinases.



Materials:

- Purified recombinant kinases (e.g., CDKL5, CDK9, etc.)
- Kinase-specific substrate peptide
- CAF-382 stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (specific to each kinase)
- [y-33P]ATP
- ATP solution
- · 96-well plates
- Phosphocellulose paper
- Scintillation counter and fluid

Procedure:

- Prepare serial dilutions of **CAF-382** in kinase reaction buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.1 nM to 10 μM).
- In a 96-well plate, add the diluted **CAF-382**, the specific substrate peptide, and the purified kinase enzyme.
- Initiate the kinase reaction by adding a mixture of [y-33P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-33P]ATP.



- Dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Plot the percentage of kinase activity against the logarithm of the CAF-382 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET)

This protocol outlines the measurement of CAF-382 binding to its target kinases in living cells.

Materials:

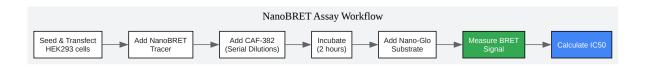
- HEK293 cells
- Expression vectors for NanoLuc-kinase fusion proteins (e.g., NanoLuc-CDKL5)
- Transfection reagent
- Opti-MEM I Reduced Serum Medium
- NanoBRET Tracer
- Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
- White, opaque 96-well or 384-well assay plates
- Plate reader capable of measuring luminescence at 460 nm and 610 nm

Procedure:

- Seed HEK293 cells in assay plates.
- Transfect the cells with the appropriate NanoLuc-kinase fusion vector and incubate for 24 hours.
- Prepare serial dilutions of CAF-382 in Opti-MEM.
- Add the NanoBRET Tracer to the cells, followed by the CAF-382 dilutions.
- Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.



- Add the Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor to all wells.
- Read the plate within 10 minutes on a plate reader, measuring both the donor (NanoLuc, ~460 nm) and acceptor (Tracer, ~610 nm) emission signals.
- Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
- Plot the BRET ratio against the logarithm of the CAF-382 concentration and fit the data to determine the cellular IC50 value.



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Caption: A simplified workflow for the NanoBRET cellular target engagement assay.

Western Blotting for Phospho-Substrate Levels

This protocol describes the detection of changes in the phosphorylation of a CDKL5 substrate (EB2) in primary neurons following treatment with **CAF-382**.

Materials:

- Primary rat cortical neurons
- CAF-382 stock solution
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane



- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pSer222 EB2 and anti-total EB2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Culture primary neurons to the desired density (e.g., DIV14-15).
- Treat the neurons with various concentrations of CAF-382 (e.g., 5 nM to 5 μM) for a specified time (e.g., 1 hour).[5]
- Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing phosphatase inhibitors.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSer222 EB2 overnight at 4°C.
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.



- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EB2.
- Quantify the band intensities to determine the ratio of phosphorylated EB2 to total EB2.

Summary

CAF-382 is a well-characterized and selective inhibitor of CDKL5 and several other CDKs. Its utility as a chemical probe is supported by comprehensive biochemical and cellular data. The provided protocols offer a foundation for researchers to employ **CAF-382** in their own studies to investigate the roles of these kinases in various biological processes. The clear distinction between its potent inhibition of CDKL5 and its weak activity against GSK3β makes it a particularly valuable tool for neurobiology and related fields.

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